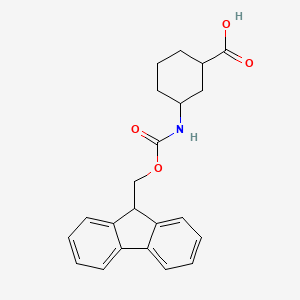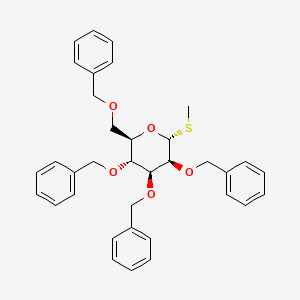
2,5-DIMETHYLHYDROQUINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylhydroquinone is an organic compound with the molecular formula C8H10O2. It is a derivative of hydroquinone, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its antioxidant properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylhydroquinone can be synthesized through several methods. One common method involves the oxidation of 2,5-dimethylphenol using urea hydrogen peroxide adduct in water at 40°C for 1.5 hours . Another method involves heating diacetyl with an aqueous hydrogen sulphite solution to at least 100°C . Additionally, it can be prepared by reacting the corresponding phthalic anhydride with an excess of methanol under acid-catalyzed conditions, followed by crystallization, filtration, and drying .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves large-scale oxidation reactions using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethylbenzoquinone.
Reduction: It can be reduced back to 2,5-dimethylphenol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: 2,5-Dimethylbenzoquinone
Reduction: 2,5-Dimethylphenol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethylhydroquinone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dimethylhydroquinone primarily involves its antioxidant properties. It acts by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species and other free radicals, which are stabilized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylhydroquinone: Similar structure but with methyl groups at the 2 and 3 positions.
Hydroquinone: The parent compound without methyl substitutions.
2,5-Dimethylbenzoquinone: The oxidized form of 2,5-dimethylhydroquinone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its antioxidant properties and ability to undergo various chemical reactions make it valuable in both research and industrial applications .
Properties
CAS No. |
1321-28-4 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











